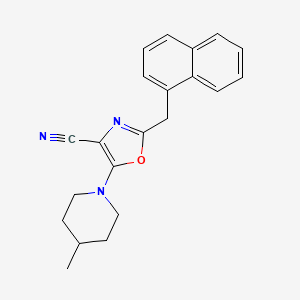
Enciprazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
- エンシプラジンの合成には、いくつかの手順が関与します。
- 3,4,5-トリメトキシフェノール(アンチアロールとも呼ばれます)[CAS: 642-71-7] を出発原料とします。
- エピクロロヒドリンでアルキル化して、[(3,4,5-トリメトキシフェノキシ)メチル]オキシラン [CAS: 74760-14-8] を得ます。
- o-アニシルピペラジン [CAS: 35386-24-4] でエポキシド環を開環することにより、合成を完了します .
化学反応解析
- エンシプラジンは、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
- 一般的な試薬や条件は明示的に記載されていませんが、これらの側面を調査するにはさらなる研究が必要となります。
- 残念ながら、これらの反応から生じる主要な生成物は、十分に文書化されていません。
科学研究への応用
- エンシプラジンの応用は、複数の分野にわたります。
精神医学および神経学: 不安解消薬および抗精神病薬として、潜在的な治療的使用が調査されました.
免疫学および炎症: エンシプラジンの抗炎症作用は、特に皮膚関連の病状で研究されました.
化学反応の分析
- Enciprazine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly documented, but further research would be needed to explore these aspects.
- Unfortunately, specific major products resulting from these reactions are not well-documented.
科学的研究の応用
- Enciprazine’s applications span multiple fields:
Psychiatry and Neurology: As an anxiolytic and antipsychotic, it was investigated for potential therapeutic use.
Immunology and Inflammation: Enciprazine’s anti-inflammatory properties were explored, particularly in skin-related conditions.
作用機序
- エンシプラジンの作用機序には、以下のものが含まれます。
- アゴニストとして5-HT1A受容体(セロトニン受容体のサブタイプ)の活性化。
- 末梢組織におけるα1-アドレナリン受容体(アドレナリン系の部分)の拮抗作用 .
類似化合物との比較
- エンシプラジンの独自性は、α1-アドレナリン受容体と5-HT1A受容体の両方に対する二重親和性にあります。
- 類似の化合物には、アカプラジン、バトプラジン、エルトプラジン、フルプラジンなどがありますが、エンシプラジンと同じプロファイルを持つものは一つもありません .
特性
CAS番号 |
68576-88-5 |
|---|---|
分子式 |
C23H33ClN2O6 |
分子量 |
469.0 g/mol |
IUPAC名 |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H |
InChIキー |
PCKGRKXFRXZKJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl |
Key on ui other cas no. |
68576-88-5 |
関連するCAS |
68576-86-3 (Parent) |
同義語 |
enciprazine enciprazine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


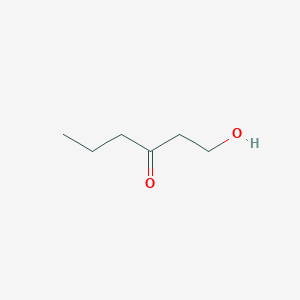
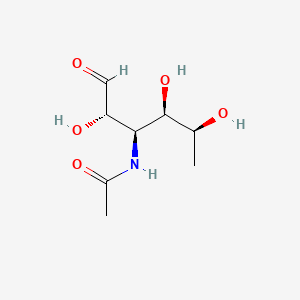
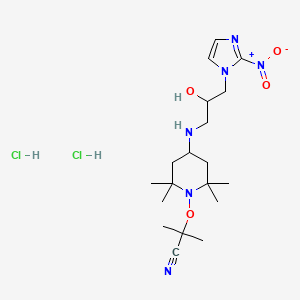

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)
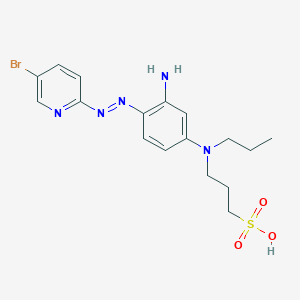
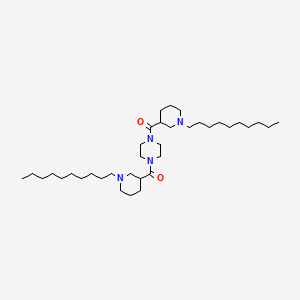
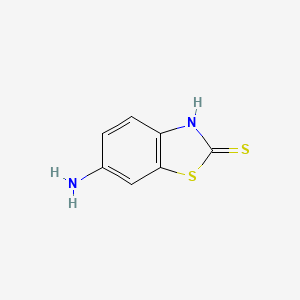
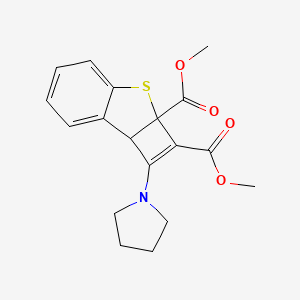
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B1196078.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)

